![molecular formula C24H26ClN3O3 B299410 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299410.png)
1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, also known as VX-950, is a potent and selective inhibitor of the hepatitis C virus (HCV) protease. HCV is a major cause of chronic hepatitis, liver cirrhosis, and hepatocellular carcinoma, affecting over 71 million people worldwide. VX-950 has been extensively studied for its potential as a therapeutic agent for HCV infection.
Wirkmechanismus
1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the HCV protease, which is essential for viral replication. The HCV protease cleaves the viral polyprotein into functional proteins required for viral replication. 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide binds to the active site of the HCV protease and prevents its activity, thereby inhibiting viral replication.
Biochemical and physiological effects:
1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent antiviral activity against HCV in vitro and in vivo. It has also been shown to improve liver function and reduce liver inflammation in patients with chronic HCV infection. However, 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been associated with certain adverse effects, such as gastrointestinal symptoms and skin rash.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibitory activity against the HCV protease. However, its complex synthesis and potential adverse effects may limit its use in certain experimental settings.
Zukünftige Richtungen
Several future directions for 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide research include the development of more efficient synthesis methods, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other antiviral drugs. Additionally, the use of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide in combination with immune modulators may enhance its antiviral activity and reduce the risk of viral resistance. Further research is needed to fully understand the potential of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide as a therapeutic agent for HCV infection.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The first step involves the synthesis of the pyrrolidine ring, followed by the introduction of the chlorophenyl and cyclohexylamino carbonyl groups. The final coupling reaction involves the formation of the amide bond between the pyrrolidine and phenyl rings. The overall synthesis of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as a therapeutic agent for HCV infection. Several clinical trials have been conducted to evaluate the safety and efficacy of 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide in combination with other antiviral drugs. The results of these trials have shown that 1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide can significantly reduce HCV viral load and improve liver function in patients with chronic HCV infection.
Eigenschaften
Produktname |
1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide |
---|---|
Molekularformel |
C24H26ClN3O3 |
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-[2-(cyclohexylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26ClN3O3/c25-17-10-12-19(13-11-17)28-15-16(14-22(28)29)23(30)27-21-9-5-4-8-20(21)24(31)26-18-6-2-1-3-7-18/h4-5,8-13,16,18H,1-3,6-7,14-15H2,(H,26,31)(H,27,30) |
InChI-Schlüssel |
QGLRZVOTZPKWSA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.